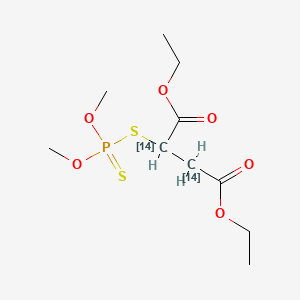
Carbofos-2,3-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbofos-2,3-14C: is a radiolabeled compound with the molecular formula C10H19O6PS2 and a molecular weight of 334.39 g/mol . It is a derivative of malathion, an organophosphate insecticide, and is used primarily in scientific research to study the behavior and fate of malathion in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbofos-2,3-14C involves the incorporation of carbon-14 isotopes into the malathion molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the carbon-14 isotope .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities are equipped with specialized equipment to handle radioactive materials safely .
Chemical Reactions Analysis
Types of Reactions: Carbofos-2,3-14C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Scientific Research Applications
Carbofos-2,3-14C is widely used in scientific research, including:
Chemistry: To study the degradation pathways and environmental fate of malathion.
Biology: To investigate the metabolism and bioaccumulation of malathion in living organisms.
Medicine: To explore the pharmacokinetics and toxicology of malathion.
Industry: To develop and optimize formulations of malathion for agricultural and pest control applications.
Mechanism of Action
The mechanism of action of Carbofos-2,3-14C is similar to that of malathion. It inhibits the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This results in continuous nerve signal transmission, causing paralysis and death in insects. The radiolabeled carbon-14 allows researchers to trace the compound’s distribution and metabolism in various systems .
Comparison with Similar Compounds
Malathion: The parent compound of Carbofos-2,3-14C, used as an insecticide.
Parathion: Another organophosphate insecticide with a similar mechanism of action.
Diazinon: An organophosphate insecticide used for similar purposes.
Uniqueness: this compound is unique due to its radiolabeled carbon-14, which allows for detailed tracing and analysis in scientific studies. This feature makes it particularly valuable for research applications where understanding the behavior and fate of malathion is crucial .
Properties
Molecular Formula |
C10H19O6PS2 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
diethyl 2-dimethoxyphosphinothioylsulfanyl(2,3-14C2)butanedioate |
InChI |
InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i7+2,8+2 |
InChI Key |
JXSJBGJIGXNWCI-SHGRYJKJSA-N |
Isomeric SMILES |
CCOC(=O)[14CH2][14CH](C(=O)OCC)SP(=S)(OC)OC |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



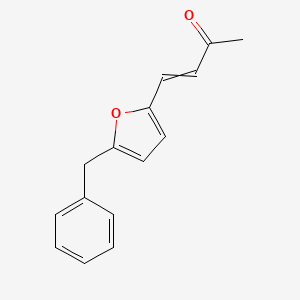

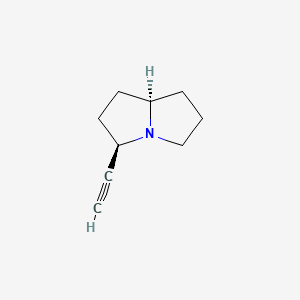
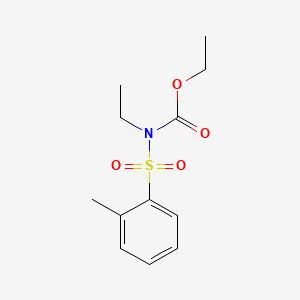
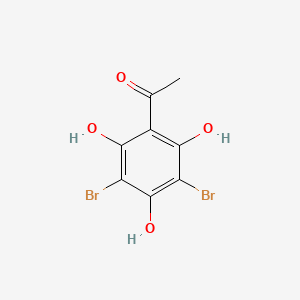
![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
![L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
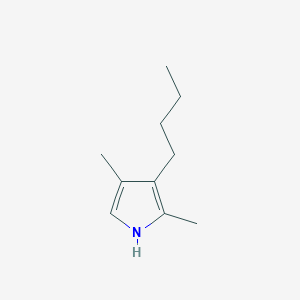
![methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13813130.png)

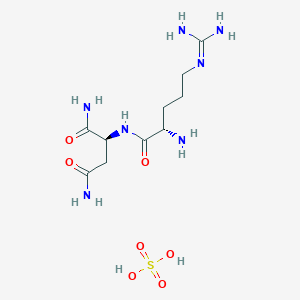
![(1R,2R,10bS)-1,2-Dihydroxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B13813161.png)
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)
